molecular formula C11H10N2OS B8419249 2-Benzylaminothiazole-4-carbaldehyde

2-Benzylaminothiazole-4-carbaldehyde

Cat. No.: B8419249
M. Wt: 218.28 g/mol
InChI Key: TXCHIPVPOPIXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzylaminothiazole-4-carbaldehyde is a heterocyclic organic compound featuring a thiazole core substituted with a benzylamino group at position 2 and an aldehyde functional group at position 2. The thiazole ring, a five-membered aromatic structure containing nitrogen and sulfur atoms, confers unique electronic and steric properties, while the aldehyde group enables reactivity in condensation and nucleophilic addition reactions.

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

2-(benzylamino)-1,3-thiazole-4-carbaldehyde

InChI

InChI=1S/C11H10N2OS/c14-7-10-8-15-11(13-10)12-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,12,13)

InChI Key

TXCHIPVPOPIXML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CS2)C=O

Origin of Product

United States

Comparison with Similar Compounds

To contextualize the properties of 2-Benzylaminothiazole-4-carbaldehyde, we compare it with two structurally or functionally related compounds: 2-formylpyridine thiosemicarbazone () and 4-(Bromomethyl)benzaldehyde (). Key distinctions in molecular structure, reactivity, and biological activity are summarized below.

Structural and Functional Group Analysis
Compound Molecular Formula Functional Groups Key Structural Features
This compound C₁₁H₁₀N₂OS Benzylamino, thiazole, aldehyde Planar thiazole ring with conjugated aldehyde; benzyl group enhances lipophilicity
2-Formylpyridine thiosemicarbazone C₇H₉N₅S Pyridine, thiosemicarbazone Pyridine ring with thiosemicarbazone side chain; strong metal-chelating capacity
4-(Bromomethyl)benzaldehyde C₈H₇BrO Bromomethyl, aldehyde Benzaldehyde derivative with bromomethyl substituent; high electrophilicity

Key Observations :

  • The thiosemicarbazone group in 2-formylpyridine thiosemicarbazone enables robust coordination with transition metals (e.g., Fe³⁺, Cu²⁺), forming stable complexes critical for antitumor activity .
  • The bromomethyl group in 4-(Bromomethyl)benzaldehyde facilitates nucleophilic substitution reactions, whereas the thiazole ring in the target compound may participate in aromatic interactions or hydrogen bonding .

Key Findings :

  • 2-Formylpyridine thiosemicarbazone exhibits pronounced antitumor effects by disrupting iron metabolism and inhibiting ribonucleotide reductase, a key enzyme in DNA synthesis. Its iron(II) complex remains stable in plasma, suggesting sustained activity in vivo .
  • This compound shares the aldehyde functional group with 2-formylpyridine thiosemicarbazone but lacks the thiosemicarbazone side chain, which is critical for metal chelation and enzyme inhibition. Its benzyl group may enhance membrane permeability compared to pyridine-based analogs.
  • 4-(Bromomethyl)benzaldehyde serves primarily as a synthetic intermediate, with its bromomethyl group enabling alkylation reactions.

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